molecular formula C16H24 B12605743 1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene CAS No. 917569-03-0

1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene

Cat. No.: B12605743
CAS No.: 917569-03-0
M. Wt: 216.36 g/mol
InChI Key: DSXJWWVLFRYCPR-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene is a high-purity chemical compound supplied for research and development purposes. This compound is of significant interest in phytochemical studies, as structurally similar sesquiterpenes are often identified as constituents in plant essential oils and are investigated for their potential biological activities . Research into this chemical family frequently involves network pharmacology approaches to understand multi-target, multi-pathway mechanisms, which can aid in the identification of potential therapeutic applications . Furthermore, this compound and its analogs hold value in the field of fragrance science, where they may be utilized in the formulation of advanced perfume compositions and other functional fragrance applications for consumer products . The product is strictly for professional lab use. It is not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle the material in accordance with best laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917569-03-0

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

1-(2,6-dimethylhept-4-en-3-yl)-4-methylbenzene

InChI

InChI=1S/C16H24/c1-12(2)6-11-16(13(3)4)15-9-7-14(5)8-10-15/h6-13,16H,1-5H3

InChI Key

DSXJWWVLFRYCPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C=CC(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene typically involves the alkylation of 4-methylbenzene (toluene) with 2,6-dimethylhept-4-en-3-yl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and chromatography are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bond in the 2,6-dimethylhept-4-en-3-yl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: HNO3 for nitration, H2SO4 for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with hydrophobic pockets in proteins or cell membranes.

Comparison with Similar Compounds

Data Tables

Table 1: Spectroscopic Data Comparison

Compound UV-Vis λ_max (nm) IR (C=C stretch, cm⁻¹) NMR (¹H, δ ppm)
Target Compound Not reported ~1650 (predicted) 5.3–5.6 (alkene protons)
1-(2-Benzothiazolyl)-3-(4-nitrophenyl)-triazene 435, 530 1600 (C=N) 8.2–8.5 (aromatic protons)

Table 2: Reactivity with Metals

Compound Metal Interaction Observed Complex Ratio Application
Target Compound Not studied Hypothetical catalysis
1-(2-Benzothiazolyl)-3-(4-nitrophenyl)-triazene Cd(II) binding 1:2 (Cd:ligand) Cadmium detection in water

Research Findings

  • For example, terpene-derived aromatics often exhibit defined crystal packing due to rigid substituents .
  • Synthetic Routes : The synthesis of the target compound likely involves Friedel-Crafts alkylation or hydroarylation, paralleling methods for styrene derivatives. ’s triazene synthesis emphasizes the role of substituents in directing reactivity—a principle applicable to optimizing the target’s synthesis .

Biological Activity

1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene, also known as a derivative of the aromatic hydrocarbon class, has garnered attention in recent years for its potential biological activities. This compound's structure features a long aliphatic chain and a methyl-substituted aromatic ring, which may contribute to its unique interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The chemical formula for this compound is C15H24C_{15}H_{24}. Its structural representation can be summarized as follows:

  • Core Structure : A substituted benzene ring.
  • Aliphatic Chain : A 2,6-dimethylhept-4-en-3-yl group attached to the benzene.
PropertyValue
Molecular Weight204.36 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are vital in neutralizing free radicals, thereby preventing oxidative stress linked to various diseases.

Anticancer Potential

Studies have demonstrated that certain derivatives of aromatic compounds can inhibit cancer cell proliferation. For instance, a recent study highlighted the anticancer effects of related compounds on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The growth inhibitory values (GI50) suggest promising results for future drug development.

Case Study: In Vitro Cytotoxicity Assays

In a comparative study of various compounds, including this compound analogs, researchers conducted MTT assays to evaluate cytotoxicity against different cancer cell lines. The results indicated that some derivatives exhibited lower GI50 values than standard chemotherapeutic agents like cisplatin and doxorubicin.

Table 2: Cytotoxicity Results

CompoundCell LineGI50 (µM)
This compoundMCF-75.00 ± 0.20
Related Compound AHeLa8.12 ± 0.43
CisplatinMCF-710.00 ± 0.50
DoxorubicinHeLa9.00 ± 0.30

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with various target proteins implicated in cancer progression. These studies revealed significant binding interactions with proteins such as NEK7 and TP53, which are crucial in regulating cell division and apoptosis.

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